molecular formula C15H19NO5 B13001611 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B13001611
M. Wt: 293.31 g/mol
InChI Key: KDOAAUBTSIPSAW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid typically involves the protection of functional groups to prevent unwanted side reactions. One common approach is to use the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group can be cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The 3,4-dimethoxybenzyl group increases the solubility and stability of the compound, facilitating its incorporation into various chemical and biological systems . The compound’s reactivity allows it to participate in a range of chemical reactions, influencing its effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-12-5-3-10(7-13(12)21-2)8-16-9-11(15(18)19)4-6-14(16)17/h3,5,7,11H,4,6,8-9H2,1-2H3,(H,18,19)

InChI Key

KDOAAUBTSIPSAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CCC2=O)C(=O)O)OC

Origin of Product

United States

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